molecular formula C7H6F8O B6357534 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol CAS No. 1357624-16-8

1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol

Cat. No.: B6357534
CAS No.: 1357624-16-8
M. Wt: 258.11 g/mol
InChI Key: UVNRGQRKVXUTQV-UHFFFAOYSA-N
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Description

1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol is a fluorinated alcohol compound characterized by the presence of eight fluorine atoms attached to a cyclopentyl ring and an ethanol group. This unique structure imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol typically involves the fluorination of cyclopentyl derivatives followed by the introduction of the ethanol group. One common method includes the reaction of cyclopentene with elemental fluorine under controlled conditions to achieve the desired fluorination. Subsequent hydrolysis and reduction steps yield the final product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and maximize yield. Catalytic hydrogenation and Bamberger rearrangement are commonly used techniques to enhance efficiency and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically yield alkanes or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alkanes and alcohols.

    Substitution: Halides and amines.

Scientific Research Applications

1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol finds applications in various fields:

Mechanism of Action

The mechanism of action of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate biological pathways and influence the compound’s effects .

Comparison with Similar Compounds

Uniqueness: 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol stands out due to its cyclopentyl ring structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

1-(1,2,2,3,3,4,4,5-octafluorocyclopentyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F8O/c1-2(16)4(9)3(8)5(10,11)7(14,15)6(4,12)13/h2-3,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNRGQRKVXUTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(C(C(C(C1(F)F)(F)F)(F)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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